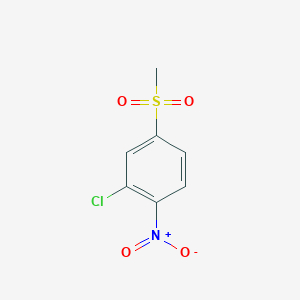

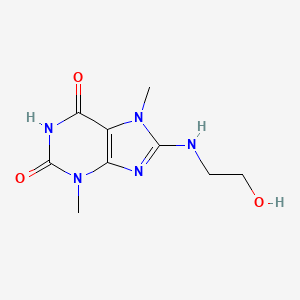

![molecular formula C16H27N3 B2407612 N,N-dimethyl-N'-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine CAS No. 919741-95-0](/img/structure/B2407612.png)

N,N-dimethyl-N'-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N'-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine, also known as NMPPDA, is a member of the pyrrolidinium family of compounds. It is a synthetic compound used for a variety of scientific and industrial applications. NMPPDA has a variety of unique properties that make it useful in a variety of applications, from drug synthesis to laboratory experiments.

Scientific Research Applications

1. Role in Lignin Model Compounds Acidolysis

The compound plays a significant role in the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. It contributes to the mechanism of benzyl-cation-type intermediates derived from these compounds, suggesting the presence of a hydride transfer mechanism during the acidolysis process. This was demonstrated in a study involving C6-C2 and C6-C3 model compounds, which revealed that the presence of the γ-hydroxymethyl group significantly influences the reaction mechanism (T. Yokoyama, 2015).

2. Inhibition of Cytochrome P450 Isoforms

The compound has been studied for its potential as a chemical inhibitor of human liver microsomal cytochrome P450 (CYP) isoforms. This is crucial for the prevention of metabolism-based drug–drug interactions when multiple drugs are coadministered to patients. The selectivity of such inhibitors is paramount for deciphering the involvement of specific CYP isoforms in the metabolism of drugs (S. C. Khojasteh et al., 2011).

3. Involvement in Biological and Electrochemical Activity

The compound is associated with the chemistry of compounds containing pyridine-2,6-diylbis groups. It has been observed in the preparation procedures and properties of free organic compounds, as well as their different protonated and/or deprotonated forms. This includes a summary of complex compounds and their most important properties, such as spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (M. Boča, R. Jameson, W. Linert, 2011).

4. Influence on Biological Profile of Drug Candidates

The compound is part of the pyrrolidine ring, widely used in medicinal chemistry due to its stereochemistry and three-dimensional coverage. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents are crucial, as they can lead to different biological profiles of drug candidates. The compound's influence on steric factors and the structure–activity relationship of studied compounds highlights its importance in drug design (Giovanna Li Petri et al., 2021).

properties

IUPAC Name |

N',N'-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3/c1-18(2)11-5-10-17-14-15-6-8-16(9-7-15)19-12-3-4-13-19/h6-9,17H,3-5,10-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJAKKUICLEAJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=C(C=C1)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)

![4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2407531.png)

![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)

![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)